oxalic acid;praseodymium;hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

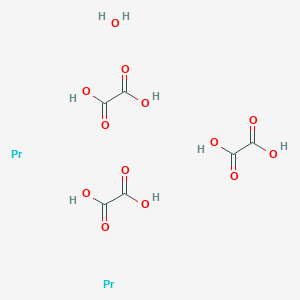

Oxalic acid praseodymium hydrate is an inorganic compound formed by the combination of oxalic acid, praseodymium, and water molecules. The chemical formula for this compound is Pr₂(C₂O₄)₃•10H₂O. It appears as light green crystals that are insoluble in water . This compound is a salt of praseodymium metal and oxalic acid and forms crystalline hydrates .

Preparation Methods

Synthetic Routes and Reaction Conditions: Praseodymium oxalate hydrate can be synthesized by reacting soluble praseodymium salts with oxalic acid. The reaction typically involves mixing an aqueous solution of praseodymium nitrate or praseodymium chloride with oxalic acid, resulting in the precipitation of praseodymium oxalate hydrate .

Industrial Production Methods: In industrial settings, praseodymium oxalate hydrate is often produced through the treatment of rare earth chlorides with oxalic acid to form rare earth hydrates. These hydrates are then calcined in a furnace at high temperatures to produce rare earth oxides .

Chemical Reactions Analysis

Types of Reactions: Praseodymium oxalate hydrate undergoes several types of chemical reactions, including decomposition and oxidation. When heated, the crystalline hydrate decomposes stepwise, eventually forming praseodymium oxide .

Common Reagents and Conditions: The decomposition of praseodymium oxalate hydrate can be achieved using microwave heating or conventional heating methods. Microwave heating at 750°C for 2 hours has been shown to produce micron-sized praseodymium oxide powders with uniform morphologies .

Major Products: The primary product formed from the decomposition of praseodymium oxalate hydrate is praseodymium oxide (Pr₆O₁₁), which has a cubic crystalline structure .

Scientific Research Applications

Praseodymium oxalate hydrate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Glass and Enamel Coloring: The compound is used to color glass and enamels.

Fischer-Tropsch Synthesis: Praseodymium oxide enhances the activity and selectivity of cobalt-silica gel catalysts in the Fischer-Tropsch synthesis, a process used to produce hydrocarbons from carbon monoxide and hydrogen.

Mechanism of Action

Praseodymium oxalate hydrate can be compared with other rare earth oxalates, such as cerium oxalate and neodymium oxalate. These compounds share similar properties, such as forming crystalline hydrates and being used as precursors for rare earth oxides. praseodymium oxalate hydrate is unique in its ability to enhance the activity of catalysts in specific chemical reactions, such as the Fischer-Tropsch synthesis .

Comparison with Similar Compounds

- Cerium oxalate

- Neodymium oxalate

- Lanthanum oxalate

- Samarium oxalate

These compounds, like praseodymium oxalate hydrate, are used in various industrial and scientific applications, particularly in the production of rare earth oxides and as catalysts in chemical reactions .

Properties

CAS No. |

28877-86-3 |

|---|---|

Molecular Formula |

C6H8O13Pr2 |

Molecular Weight |

569.93 g/mol |

IUPAC Name |

oxalic acid;praseodymium;hydrate |

InChI |

InChI=1S/3C2H2O4.H2O.2Pr/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);1H2;; |

InChI Key |

ABYIWIMCTNCBHP-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.[Pr].[Pr] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-5-methyl-2-(piperidin-1-ylmethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13884952.png)

![4-[4-(1-Methylpiperidin-4-yl)piperazin-1-yl]aniline](/img/structure/B13884960.png)

![2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13884989.png)

![1-[1-(5-Bromopyridin-2-yl)cyclopropyl]-N,N-dimethylmethanamine](/img/structure/B13885007.png)